molecular formula C7H16N2 B15373789 (2R,4S)-N,2-dimethylpiperidin-4-amine

(2R,4S)-N,2-dimethylpiperidin-4-amine

Katalognummer: B15373789
Molekulargewicht: 128.22 g/mol
InChI-Schlüssel: CAQOGRYRSAEKTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-N,2-Dimethylpiperidin-4-amine is a chiral piperidine derivative characterized by its stereospecific methyl substituents at the 2R and 4S positions and an additional N-methyl group. This compound’s stereochemistry is critical to its biological interactions, as demonstrated in studies on analogous systems. For example, thermodynamic analyses of Fidarestat isomers (e.g., (2R,4S)- vs. (2S,4S)-) reveal that stereochemistry significantly influences binding free energy to enzymes like aldose reductase (ALR2), where the (2R,4S) configuration confers a ΔΔG advantage due to favorable solvation and protein interactions . Such stereochemical precision underscores the pharmacological relevance of (2R,4S)-N,2-dimethylpiperidin-4-amine in drug design, particularly in targeting enzymes or receptors sensitive to three-dimensional ligand alignment.

Eigenschaften

Molekularformel

C7H16N2

Molekulargewicht

128.22 g/mol

IUPAC-Name

N,2-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-6-5-7(8-2)3-4-9-6/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

CAQOGRYRSAEKTO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1)NC

Herkunft des Produkts

United States

Biologische Aktivität

(2R,4S)-N,2-dimethylpiperidin-4-amine, also known as (2R,4S)-1,2-dimethylpiperidin-4-amine, is a compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

  • IUPAC Name : (2R,4S)-1,2-dimethylpiperidin-4-amine
  • Molecular Formula : C7H16N2
  • Molecular Weight : 128.22 g/mol
  • CAS Number : 2092314-93-5
  • Purity : ≥ 97% .

The biological activity of (2R,4S)-N,2-dimethylpiperidin-4-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to them and altering their function. This mechanism can lead to various biological outcomes including changes in cellular signaling pathways and metabolic processes .

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds similar to (2R,4S)-N,2-dimethylpiperidin-4-amine have shown promising results in inhibiting the proliferation of cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions can enhance potency against various cancer cell lines .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
CCT373566OCI-Ly12.2Inhibition of BCL6 BTB domain
CCT373567Karpas 422>2000Non-effective

Neuroprotective Effects

(2R,4S)-N,2-dimethylpiperidin-4-amine has been investigated for its neuroprotective effects. Studies suggest that it can modulate neurotransmitter systems and enhance cognitive functions. The compound's ability to cross the blood-brain barrier adds to its potential as a therapeutic agent for neurodegenerative diseases .

Study on Antiproliferative Activity

In a study evaluating the antiproliferative effects of piperidine derivatives on human cancer cell lines (A431 epidermoid carcinoma), it was found that these compounds induced apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing biological activity .

Neuroprotection in Animal Models

Research involving animal models has demonstrated that (2R,4S)-N,2-dimethylpiperidin-4-amine can improve cognitive function and reduce neuroinflammation. These findings suggest its potential application in treating conditions such as Alzheimer's disease .

Vergleich Mit ähnlichen Verbindungen

(2S,4S)-Fidarestat

  • Structure : Shares the piperidine backbone but includes a fused aromatic system and carboxylic acid group.
  • Binding Affinity : The (2R,4S) isomer exhibits a ΔΔG of -1.2 kcal/mol over (2S,4S) due to optimized hydrogen bonding and hydrophobic interactions with ALR2 .
  • Solubility : Both isomers show comparable aqueous solubility (∆Gaq ≈ 0), but stereochemistry dictates protein-binding efficacy.

(4R)-3,3-Dimethylpiperidin-4-amine

  • Structure : Lacks the N-methyl group and features geminal dimethyl groups at C3.

Heterocyclic and Substituent Modifications

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

  • Structure : Incorporates a pteridine ring and piperazine substituent.
  • Molecular Weight : 422.52 g/mol (vs. 142.23 g/mol for the target compound), impacting membrane permeability .
  • Function : The pteridine system enables π-π stacking with biological targets, a feature absent in simpler piperidines.

2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine

  • Structure : Pyrimidine core with benzyl-piperidine and methylamine groups.
  • LogD (pH 5.5) : 2.1, suggesting moderate lipophilicity, compared to the target compound’s predicted LogD of ~0.5 (based on fewer aromatic groups) .

Ring System and Hydrogen-Boning Capability

rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3'-indol]-2,3'-amine

  • Structure: Spiro-fused norbornane and indole systems.
  • Hydrogen Bonding : Forms N–H⋯N dimeric assemblies in crystal structures, enhancing stability. In contrast, (2R,4S)-N,2-dimethylpiperidin-4-amine lacks such extensive self-association due to its simpler amine group .

Data Tables

Table 1: Comparative Properties of (2R,4S)-N,2-Dimethylpiperidin-4-amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogD (pH 5.5) Notable Property
(2R,4S)-N,2-Dimethylpiperidin-4-amine C₇H₁₆N₂ 142.23 2R-CH₃, 4S-CH₃, N-CH₃ ~0.5 High stereochemical specificity
(2S,4S)-Fidarestat C₁₉H₁₈N₂O₅S 386.42 Carboxylic acid, fused aromatic N/A ∆∆G = -1.2 kcal/mol vs. (2R,4S) isomer
(4R)-3,3-Dimethylpiperidin-4-amine C₇H₁₆N₂ 142.23 3,3-(CH₃)₂ ~0.3 Increased ring rigidity
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine C₁₈H₂₄N₄ 296.41 Benzyl, pyrimidine 2.1 Moderate lipophilicity
N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine C₁₂H₁₉N₅ 233.31 Pyrrolopyrimidine, 6S-CH₃ ~1.8 Fused heterocyclic system

Q & A

Q. Advanced Methodological Approach

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving crystal structures .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via infrared spectroscopy coupled with computational modeling .
  • High-Resolution MS : Validates molecular formula and detects impurities at <0.1% levels .

How can computational modeling predict the biological activity of (2R,4S)-N,2-dimethylpiperidin-4-amine, and what validation methods are recommended?

Advanced Question
Methodological Steps :

Molecular Docking : Simulate interactions with target receptors (e.g., 5-HT2A, NMDA) using software like AutoDock or Schrödinger. Compare binding affinities to known ligands .

Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations) .

In Vitro Validation :

  • Radioligand Binding Assays : Measure affinity for receptors (e.g., [³H]ketanserin for 5-HT2A) .
  • Functional Assays : Use R-SAT (Receptor Selection and Amplification Technology) to quantify inverse agonism/antagonism .

What strategies resolve contradictions in biological activity data between (2R,4S)-N,2-dimethylpiperidin-4-amine and its stereoisomers?

Advanced Question
Case Example : If (2R,4S) shows antagonism at 5-HT2A receptors while (2S,4R) is inactive:

Structural Analysis : Compare docking poses to identify steric clashes or hydrogen-bonding differences in the binding pocket .

Pharmacophore Mapping : Highlight critical functional groups (e.g., methyl groups) contributing to activity .

In Vivo Behavioral Studies : Test isomers in rodent models (e.g., head-twitch response for 5-HT2A activity) to correlate in silico predictions with functional outcomes .

How can the pharmacokinetic (PK) profile of (2R,4S)-N,2-dimethylpiperidin-4-amine be evaluated in preclinical studies?

Advanced Question
Methodological Pipeline :

ADME Profiling :

  • Absorption : Caco-2 cell assays for intestinal permeability .
  • Metabolism : Liver microsomal stability tests (human/rodent) to identify cytochrome P450 interactions .

Pharmacokinetic Modeling :

  • Compartmental Analysis : Estimate half-life (t½), volume of distribution (Vd), and clearance (CL) using plasma concentration-time data .

Toxicology :

  • hERG Assay : Screen for cardiac toxicity risks .

What synthetic routes are recommended for introducing fluorine or trifluoromethyl groups into (2R,4S)-N,2-dimethylpiperidin-4-amine analogs?

Advanced Question
Fluorination Strategies :

  • Electrophilic Fluorination : Use Selectfluor® to introduce fluorine at electron-rich positions .
  • Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu for late-stage functionalization .
    Considerations :
  • Fluorine’s impact on lipophilicity (logP) and metabolic stability .
  • Stereochemical effects on target binding (e.g., trifluoromethyl groups enhancing 5-HT2A affinity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.